molecular formula C17H16ClN5OS B12137836 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chlorophenyl)aceta mide

2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chlorophenyl)aceta mide

Cat. No.: B12137836
M. Wt: 373.9 g/mol
InChI Key: AMHBRUNHSLEJHV-UHFFFAOYSA-N
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Description

2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chlorophenyl)acetamide is a complex organic compound that features a triazole ring, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chlorophenyl)acetamide typically involves multiple steps. One common method starts with the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides . The process involves the reaction of succinic anhydride with aminoguanidine hydrochloride and various amines under microwave irradiation. The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and the functional groups involved.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiol derivative.

Scientific Research Applications

2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chlorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chlorophenyl)acetamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H16ClN5OS

Molecular Weight

373.9 g/mol

IUPAC Name

2-[[4-amino-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide

InChI

InChI=1S/C17H16ClN5OS/c1-11-5-2-3-8-14(11)16-21-22-17(23(16)19)25-10-15(24)20-13-7-4-6-12(18)9-13/h2-9H,10,19H2,1H3,(H,20,24)

InChI Key

AMHBRUNHSLEJHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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